molecular formula C14H12N2O2 B12928346 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one CAS No. 649558-76-9

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one

Cat. No.: B12928346
CAS No.: 649558-76-9
M. Wt: 240.26 g/mol
InChI Key: MOLWAJYKFZGVGK-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. A common route might include:

    Formation of the pyrimidinone core: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.

    Introduction of the phenylethynyl group: This step might involve a Sonogashira coupling reaction, where a phenylacetylene is coupled with a halogenated pyrimidinone derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Methoxylation and methylation: These functional groups can be introduced through standard organic reactions such as methylation using methyl iodide and a base, and methoxylation using methanol and an acid catalyst.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions might target the pyrimidinone core, potentially converting it to a dihydropyrimidinone derivative.

    Substitution: Nucleophilic substitution reactions could occur at the methoxy or phenylethynyl groups, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while substitution could produce various functionalized derivatives.

Scientific Research Applications

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the phenylethynyl group, potentially altering its biological activity.

    5-Phenylethynylpyrimidin-4(1H)-one: Lacks the methoxy and methyl groups, which might affect its solubility and reactivity.

    2-Methoxy-5-(phenylethynyl)pyrimidin-4(1H)-one: Similar structure but without the methyl group, possibly leading to different chemical properties.

Uniqueness

2-Methoxy-6-methyl-5-(phenylethynyl)pyrimidin-4(1H)-one is unique due to the combination of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy, methyl, and phenylethynyl groups can provide a balance of hydrophilic and hydrophobic properties, potentially enhancing its interactions with biological targets.

Properties

CAS No.

649558-76-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

2-methoxy-4-methyl-5-(2-phenylethynyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C14H12N2O2/c1-10-12(13(17)16-14(15-10)18-2)9-8-11-6-4-3-5-7-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

MOLWAJYKFZGVGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)OC)C#CC2=CC=CC=C2

Origin of Product

United States

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